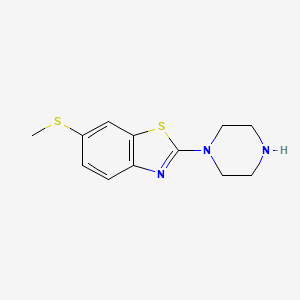

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

Descripción general

Descripción

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are known for their broad spectrum of biological activities, making them significant in pharmaceuticals, agrochemicals, and materials science. This particular compound, with its unique structure, exhibits specific properties that render it useful in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis often begins with the preparation of 2-aminobenzothiazole, a common intermediate.

Thiomethylation: : Introduction of the methylthio group is achieved using agents like methyl iodide (CH3I) in the presence of a base.

Piperazine Substitution: : Piperazine is introduced via nucleophilic substitution, typically using piperazine hydrochloride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, these reactions are scaled up, often with optimized catalysts and solvents to improve yields and reduce costs. Continuous flow chemistry techniques may be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.

Reduction: : Can be reduced, although this is less common.

Substitution: : Participates in various substitution reactions, given its functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: : Halogens, alkylating agents under mild conditions.

Major Products

Sulfoxides and Sulfones: : Result from oxidation.

Thioethers and Amines: : From substitution reactions depending on the attacking nucleophile.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the anticancer potential of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Human Epidermoid Carcinoma (A431)

- Non-Small Cell Lung Cancer (A549)

The compound's mechanism of action involves inducing apoptosis and modulating the cell cycle. Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptotic cell populations and altered cell cycle dynamics, indicating its potential as an anticancer agent.

Antimicrobial and Antiviral Activities:

The compound also exhibits antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents against infectious diseases. Its pharmacophore provides a foundation for designing compounds that can inhibit specific biological targets associated with microbial infections.

Neuropharmacology

Enzymatic Inhibition:

this compound acts as an inhibitor for specific enzymes like acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in the nervous system, potentially enhancing synaptic transmission and influencing cognitive functions.

Receptor Interaction:

The compound has been shown to bind effectively to dopamine and serotonin receptors, modulating their activity. This interaction can impact various neurological pathways related to mood regulation and cognitive functions, making it relevant for research in neuropharmacology.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable for multi-step syntheses in drug development .

Materials Science

In materials science, this compound can be incorporated into polymers or coatings to enhance specific properties such as durability or electronic characteristics. Its incorporation into materials could lead to innovative applications in coatings and composite materials .

Mecanismo De Acción

The biological activity of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets:

Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes, disrupting their normal function.

Protein Binding: : Binds to proteins, affecting their structure and function.

Pathway Modulation: : Alters cellular pathways, leading to changes in cell behavior and function.

Comparación Con Compuestos Similares

Comparison and Uniqueness

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole: : Unique for its specific substitution pattern, offering distinct reactivity and biological activity.

2-Piperazin-1-ylbenzothiazole: : Lacks the methylthio group, resulting in different chemical properties and biological activities.

6-(Methylthio)benzothiazole: : Without the piperazine ring, it exhibits reduced or altered biological activity compared to the target compound.

List of Similar Compounds

2-Piperazin-1-ylbenzothiazole

6-(Methylthio)benzothiazole

2-Aminobenzothiazole: (as a common synthetic precursor)

That sums up the detailed overview of this compound

Actividad Biológica

Overview

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound features a benzothiazole ring fused with a piperazine ring and a methylthio group at the 6th position, contributing to its unique reactivity and biological properties. The compound has garnered attention for its potential applications in pharmaceuticals due to its interactions with various molecular targets, particularly in the context of neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes:

- Enzymatic Inhibition : The compound acts as an inhibitor for specific enzymes, including acetylcholinesterase (AChE), which is crucial in regulating neurotransmitter levels in the nervous system. This inhibition can lead to increased acetylcholine levels, potentially enhancing synaptic transmission.

- Receptor Interaction : It has been shown to bind effectively to dopamine and serotonin receptors, modulating their activity. This interaction can influence various neurological pathways associated with mood regulation and cognitive functions.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assessment : The compound has been evaluated for its cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. Results demonstrated that it significantly inhibits cell proliferation at micromolar concentrations .

- Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis and modulation of cell cycle progression. Flow cytometry analyses showed that treatment with this compound resulted in increased apoptotic cell populations and altered cell cycle dynamics .

Neuropharmacological Effects

The interaction with neurotransmitter systems suggests potential implications for treating neurological disorders:

- Dopaminergic and Serotonergic Modulation : By acting on dopamine and serotonin receptors, this compound may influence mood disorders and cognitive functions. Its antagonistic effects on these pathways could provide therapeutic avenues for conditions such as depression and anxiety.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds within the benzothiazole family:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Benzothiazole + Piperazine + Methylthio | Anticancer, Neuropharmacological | Exhibits significant AChE inhibition |

| 2-Piperazin-1-ylbenzothiazole | Benzothiazole + Piperazine | Moderate anticancer activity | Lacks methylthio group |

| 6-(Methylthio)benzothiazole | Benzothiazole + Methylthio | Reduced biological activity | No piperazine ring |

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in various biological contexts:

- Antitumor Activity : A study demonstrated that modifications in the benzothiazole structure could enhance anticancer properties. Compounds similar to this compound showed promising results against multiple cancer cell lines, indicating a potential pathway for drug development focused on dual-action therapies targeting inflammation and cancer proliferation .

- Neuroprotective Effects : Research into related compounds has shown neuroprotective properties by inhibiting AChE activity. This suggests that this compound could be explored further for its potential in treating neurodegenerative diseases like Alzheimer's .

Propiedades

IUPAC Name |

6-methylsulfanyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSHYVSPUPVNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.